molecular formula C11H12F2O2 B13662368 5-(3,4-Difluorophenyl)pentanoic acid

5-(3,4-Difluorophenyl)pentanoic acid

Cat. No.: B13662368
M. Wt: 214.21 g/mol
InChI Key: WJLNRVPWQVMCDF-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by a five-carbon chain ending in a carboxylic acid group, with a difluorophenyl group attached to the third and fourth positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-(3,4-Difluorophenyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)pentanoic acid is unique due to its specific structural features, such as the difluorophenyl group and the pentanoic acid chain. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

5-(3,4-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12F2O2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

WJLNRVPWQVMCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)F)F

Origin of Product

United States

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